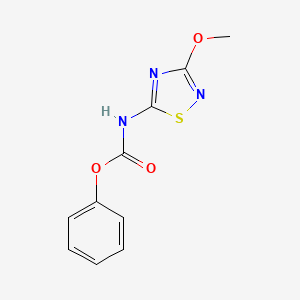

Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate

Description

BenchChem offers high-quality Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenyl N-(3-methoxy-1,2,4-thiadiazol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3S/c1-15-8-11-9(17-13-8)12-10(14)16-7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFZBSSDZNVOJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=N1)NC(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate, a key intermediate in the development of novel agrochemicals, particularly fungicides.[1] The document details a robust and reproducible synthetic protocol, delves into the underlying reaction mechanisms, and outlines essential characterization and safety protocols. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and agrochemical development, enabling a thorough understanding of the synthesis and handling of this important compound.

Introduction and Significance

Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate is a heterocyclic compound featuring a 1,2,4-thiadiazole core. This scaffold is of significant interest in medicinal and agricultural chemistry due to its presence in a wide array of biologically active molecules.[2][3][4] The title compound serves as a crucial building block in the synthesis of fungicides, where its structural features are designed to interact with and inhibit specific fungal enzymes, thereby preventing crop damage and enhancing agricultural yields.[1] A thorough understanding of its synthesis is paramount for the efficient and safe production of this valuable intermediate.

Retrosynthetic Analysis and Strategy

The synthesis of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate can be logically approached through a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials. The key disconnection lies at the carbamate linkage, suggesting a reaction between an amino-substituted thiadiazole and a phenyl-based carbonyl electrophile.

Caption: Retrosynthetic analysis of the target carbamate.

This analysis points to a straightforward synthetic route commencing with the formation of the 1,2,4-thiadiazole ring, followed by the crucial carbamate formation step.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Methoxy-1,2,4-thiadiazol-5-amine | ≥97% | Commercially Available | Starting material for the final step.[5][6] |

| Phenyl Chloroformate | ≥98% | Commercially Available | Acylating agent. Corrosive and toxic.[7][8][9][10] |

| Pyridine | Anhydrous | Commercially Available | Base and solvent. |

| Dichloromethane (DCM) | Anhydrous | Commercially Available | Reaction solvent. |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available | For aqueous workup. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying organic layers. |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

| Hexanes | HPLC Grade | Commercially Available | Eluent for chromatography. |

| Ethyl Acetate | HPLC Grade | Commercially Available | Eluent for chromatography. |

Synthetic Workflow

Caption: Step-by-step synthetic workflow diagram.

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxy-1,2,4-thiadiazol-5-amine (1.0 eq) in anhydrous dichloromethane (DCM) and anhydrous pyridine (1.2 eq).

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add phenyl chloroformate (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour. Afterwards, allow the mixture to warm to room temperature and continue stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate as a solid.

Reaction Mechanism and Scientific Rationale

The synthesis of the target carbamate proceeds via a nucleophilic acyl substitution reaction.

Caption: Mechanism of carbamate formation.

Causality behind Experimental Choices:

-

Anhydrous Conditions: Phenyl chloroformate is highly reactive towards water, which would lead to the formation of phenol and hydrochloric acid, reducing the yield of the desired product.[9] Therefore, anhydrous solvents and a nitrogen atmosphere are crucial.

-

Pyridine as a Base: Pyridine serves a dual purpose. It acts as a solvent and, more importantly, as a base to neutralize the hydrochloric acid byproduct generated during the reaction.[11] This prevents the protonation of the starting amine, which would render it non-nucleophilic.

-

Slow Addition at 0 °C: The reaction between the amine and phenyl chloroformate is exothermic. Slow, dropwise addition at a reduced temperature (0 °C) helps to control the reaction rate, minimize side reactions, and ensure a higher yield of the desired carbamate.

-

Aqueous Workup with Sodium Bicarbonate: The use of a weak base like sodium bicarbonate in the workup neutralizes any remaining acidic species and helps to remove the pyridinium hydrochloride salt into the aqueous phase.

Characterization of the Final Product

The identity and purity of the synthesized Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the phenyl group, a singlet for the methoxy group protons, and a broad singlet for the N-H proton of the carbamate. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the carbamate, aromatic carbons, the methoxy carbon, and the carbons of the thiadiazole ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the product (251.26 g/mol ).[1] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the carbamate, and C-O stretches. |

| Melting Point | A sharp melting point range, indicative of high purity. |

Safety and Handling

Phenyl Chloroformate:

-

Hazards: Phenyl chloroformate is a corrosive, toxic, and lachrymatory substance.[7][8][10] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[10]

-

Handling: Always handle phenyl chloroformate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8][9][10]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, bases, and alcohols.[7][8]

3-Methoxy-1,2,4-thiadiazol-5-amine:

-

Hazards: This compound may cause skin, eye, and respiratory irritation.[12][13]

-

Handling: Handle with care, avoiding dust formation and inhalation. Use appropriate PPE.[12][13]

-

Storage: Keep in a tightly closed container in a dry and well-ventilated place.[5][12]

General Precautions:

-

All reactions should be performed in a well-ventilated fume hood.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.[7][8][12]

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate. By following the outlined procedures and adhering to the safety precautions, researchers can confidently and efficiently produce this important agrochemical intermediate. The elucidation of the reaction mechanism and the rationale behind the experimental choices further enhance the understanding and potential for optimization of this synthetic route.

References

-

Perupogu, S. et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Molecules, 25(10), 2449. [Link]

-

ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,4-thiadiazoles. [Link]

-

IntechOpen. (2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. In Thiadiazoles. [Link]

-

Shawali, A. S., & Abdelhamid, A. O. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(1), 108. [Link]

-

Bîcu, E. et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molecules, 26(23), 7249. [Link]

-

MySkinRecipes. Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate. [Link]

-

Sztanke, K. et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7004. [Link]

-

Gong, Y. D. et al. (2013). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. Tetrahedron Letters, 54(39), 5349-5352. [Link]

-

ResearchGate. (2013). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]

- Google Patents. (2012).

-

Al-Ostoot, F. H. et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(6), 1888. [Link]

-

Vinogradova, E. V. et al. (2012). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 14(5), 1274-1277. [Link]

-

Go-beski, Z. et al. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(1), M973. [Link]

- Google Patents. (2020).

-

Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. [Link]

-

D'Souza, M. J. et al. (2013). Chloroformate esters and related compounds. International Journal of Molecular Sciences, 14(4), 7998-8023. [Link]236616010_Chloroformate_esters_and_related_compounds)

Sources

- 1. Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate [myskinrecipes.com]

- 2. isres.org [isres.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. achmem.com [achmem.com]

- 6. 3-Methoxy-1,2,4-thiadiazol-5-amine|CAS 98022-43-6 [benchchem.com]

- 7. Phenyl chloroformate - Safety Data Sheet [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. researchgate.net [researchgate.net]

- 12. chemicalbook.com [chemicalbook.com]

- 13. Page loading... [guidechem.com]

An In-Depth Technical Guide on the Core Mechanism of Action of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate

This guide provides a detailed exploration into the putative mechanism of action of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate, a heterocyclic compound primarily utilized as a key intermediate in the synthesis of modern fungicides.[1] For researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical sectors, understanding the molecular basis of this compound's activity is paramount for the strategic design of novel, more effective agents and for developing strategies to counteract potential fungal resistance. While direct and extensive studies on this specific molecule are not abundant in public literature, a robust mechanistic hypothesis can be formulated through the scientific analysis of its constituent chemical moieties: the carbamate group and the 1,2,4-thiadiazole ring.

Introduction and Structural-Functional Overview

Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate is a molecule of significant interest in the field of agrochemicals.[1] Its structural architecture, featuring a carbamate functional group linked to a 1,2,4-thiadiazole heterocycle, suggests a multi-pronged potential for biological activity. The carbamate functional group is a well-established pharmacophore known for its ability to act as an enzyme inhibitor, most notably of acetylcholinesterase in insecticides.[2][3][4] The 1,3,4-thiadiazole scaffold, a related isomer, is recognized for a broad spectrum of pharmacological activities, including potent antifungal properties.[5][6][7] The synergy or independent action of these two components likely dictates the compound's overall fungicidal potential.

This guide will deconstruct the probable mechanisms of action by examining each functional component, propose testable hypotheses, and provide detailed experimental workflows for their validation.

Hypothesized Mechanisms of Action

The fungicidal activity of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate is likely to stem from one or more of the following molecular interactions, based on established knowledge of its structural components.

The Role of the Carbamate Moiety: Enzyme Inhibition

Carbamates are classic enzyme inhibitors, functioning through the carbamylation of serine residues in the active sites of target enzymes.[4] While their most famous application is the reversible inhibition of acetylcholinesterase in insecticides,[2][3] this reactivity is not exclusive to that enzyme. In a fungal context, the carbamate moiety could target other critical serine hydrolases or transferases.

A notable parallel exists with the carbamate fungicide propamocarb, which disrupts the synthesis of fungal cell walls, leading to compromised cell membrane integrity.[8] This suggests that Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate could exert its effects by inhibiting enzymes crucial for fungal cell wall or membrane biosynthesis.

The Contribution of the 1,2,4-Thiadiazole Ring: A Versatile Antifungal Pharmacophore

The thiadiazole ring system is a cornerstone in the development of various biologically active compounds, including a range of antifungal agents.[6][9] Its mechanism of action in fungi is often multifaceted.

Hypothesis 2.2.1: Inhibition of Ergosterol Biosynthesis

A primary and well-documented target for azole and some thiadiazole-based antifungals is the ergosterol biosynthesis pathway.[10][11] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals, and its depletion is catastrophic for the cell. The key enzyme in this pathway, lanosterol 14-α-demethylase (a cytochrome P450 enzyme), is a frequent target.[10] The nitrogen atoms within the thiadiazole ring can coordinate with the heme iron in the enzyme's active site, leading to potent inhibition.

Hypothesis 2.2.2: Disruption of Fungal Cell Wall Synthesis

The fungal cell wall, a structure absent in animal cells, is an excellent target for selective antifungal agents. It is primarily composed of chitin and β-glucans. Some 1,3,4-thiadiazole derivatives have been shown to interfere with cell wall biogenesis, leading to morphological abnormalities and cell lysis.[5] This can occur through the inhibition of key enzymes such as chitin synthase or glucan synthase.

Hypothesis 2.2.3: Induction of Oxidative Stress

A growing body of evidence suggests that some antifungal compounds, including novel flavonol derivatives containing a 1,3,4-thiadiazole moiety, can induce the production of reactive oxygen species (ROS) within fungal cells.[12] This leads to a state of oxidative stress, causing widespread damage to cellular components, including lipid peroxidation of the cell membrane, which ultimately results in cell death.

Proposed Experimental Workflows for Mechanistic Validation

To elucidate the precise mechanism of action of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate, a systematic and multi-faceted experimental approach is required. The following workflows are designed to test the aforementioned hypotheses.

Target Identification and Validation

| Experimental Protocol | Objective | Methodology |

| In Silico Molecular Docking | To predict the binding affinity of the compound to the active sites of known fungal enzyme targets. | 1. Obtain the 3D crystal structures of target enzymes (e.g., Candida albicans lanosterol 14-α-demethylase, chitin synthase) from the Protein Data Bank (PDB).2. Prepare the ligand (the compound) and receptor (the enzyme) structures using molecular modeling software.3. Perform docking simulations to predict binding poses and estimate binding energies. |

| In Vitro Enzyme Inhibition Assays | To directly measure the inhibitory effect of the compound on purified fungal enzymes. | 1. Express and purify target fungal enzymes.2. Develop a kinetic assay to measure the activity of each enzyme.3. Incubate the enzymes with varying concentrations of the compound and measure the resulting enzyme activity to determine IC₅₀ values. |

Cellular-Level Mechanistic Assays

| Experimental Protocol | Objective | Methodology |

| Ergosterol Quantification Assay | To determine if the compound inhibits ergosterol biosynthesis in whole fungal cells. | 1. Culture a susceptible fungal strain (e.g., Candida albicans) in the presence of sub-lethal concentrations of the compound.2. Extract the total sterols from the fungal cells.3. Analyze and quantify the ergosterol levels using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10] A significant reduction in ergosterol compared to untreated controls would support this hypothesis. |

| Cell Wall Integrity Assay | To assess if the compound compromises the structural integrity of the fungal cell wall. | 1. Grow fungal cells on media containing the compound and cell wall stressing agents (e.g., Calcofluor White, Congo Red, or SDS).2. Observe for increased sensitivity to these agents compared to controls.3. Use microscopy (e.g., fluorescence microscopy with chitin-specific stains) to visualize defects in cell wall and septum formation.[5] |

| Reactive Oxygen Species (ROS) Measurement | To quantify the induction of oxidative stress. | 1. Treat fungal cells with the compound for various time points.2. Incubate the cells with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate).3. Measure the fluorescence intensity using a plate reader or flow cytometer. An increase in fluorescence indicates ROS production. |

Conclusion and Future Directions

While Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate is established as a valuable precursor in fungicide development, its specific molecular mechanism of action remains to be fully elucidated. Based on a comprehensive analysis of its carbamate and 1,2,4-thiadiazole functionalities, this guide posits three primary, testable hypotheses for its antifungal activity: inhibition of ergosterol biosynthesis, disruption of cell wall synthesis, and induction of oxidative stress.

The proposed experimental workflows provide a clear and logical path for researchers to systematically investigate these possibilities. The validation of any of these mechanisms would not only provide a deeper understanding of this particular molecule but also pave the way for the rational design of next-generation fungicides with enhanced potency and specificity, a critical endeavor in the ongoing challenge of global food security and the management of fungal diseases.

References

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

-

Gao, Y., et al. (2014). Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. Molecules, 19(11), 17696-17711. [Link]

-

Goc, A., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules, 23(12), 3123. [Link]

-

Hsu, J. C., et al. (1995). Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce. Journal of AOAC International, 78(3), 664-669. [Link]

-

Oregon State University. (1994). EXTOXNET TIBs - Cholinesterase Inhibition. Extension Toxicology Network. [Link]

-

University of Nebraska–Lincoln. (2011). 9. Carbamate Insecticide Action. YouTube. [Link]

-

Krasowska, A., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLOS ONE, 14(9), e0222483. [Link]

-

Verma, A., et al. (2009). Progress in enzyme inhibition based detection of pesticides. Critical Reviews in Food Science and Nutrition, 49(4), 305-316. [Link]

-

SlidePlayer. (n.d.). Mode of action of carbamate. PowerPoint Presentation. [Link]

-

Nagel, K. M. (2024). Thiazole antifungals. Research Starters. [Link]

-

Blaj, A. F., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. International Journal of Molecular Sciences, 25(11), 5894. [Link]

-

MySkinRecipes. (n.d.). Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate. [Link]

-

Sharma, A., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 49-54. [Link]

-

Yang, Y., et al. (2024). Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Omega, 9(16), 18059–18069. [Link]

-

Pesticide Info. (2024). Propamocarb Hydrochloride Fungicide Chemistry: Modes of Action, Formulations, and Applications. YouTube. [Link]

-

Al-Ghorbani, M., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8720. [Link]

-

Jokanovic, M., & Kosanovic, M. (2010). Carbamate Toxicity. StatPearls. [Link]

Sources

- 1. Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate [myskinrecipes.com]

- 2. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EXTOXNET TIBs - Cholinesterase Inhibition [extoxnet.orst.edu]

- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Physicochemical Properties of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate, a key intermediate in the development of modern fungicides.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the fields of agrochemicals and medicinal chemistry. It delves into the structural attributes, predicted physicochemical parameters, and potential biological significance of this heterocyclic compound. Detailed, field-proven methodologies for its synthesis, characterization, and stability assessment are presented, underpinned by a robust scientific framework and authoritative references.

Introduction

Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate (Figure 1) is a heterocyclic compound that has garnered interest as a crucial building block in the synthesis of novel fungicides.[1] The unique arrangement of the 1,2,4-thiadiazole ring, coupled with the carbamate functionality, imparts specific chemical reactivity and biological activity. Carbamates are a well-established class of pesticides, and their derivatives are known to exhibit a broad spectrum of biological activities.[2][3] The thiadiazole moiety is also a recognized pharmacophore in medicinal and agricultural chemistry, contributing to the overall efficacy of the parent molecule.[4] This guide aims to provide a detailed understanding of the intrinsic properties of this molecule, which are critical for its effective utilization in research and development.

Molecular Structure and Core Chemical Attributes

The foundational step in characterizing any chemical entity is a thorough understanding of its molecular structure.

Figure 1: Chemical structure of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate.

Table 1: Core Chemical Attributes

| Attribute | Value | Source |

| IUPAC Name | Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate | --- |

| CAS Number | 1445988-32-8 | [1][5] |

| Molecular Formula | C₁₀H₉N₃O₃S | [1] |

| Molecular Weight | 251.26 g/mol | [1] |

| Canonical SMILES | COC1=NSC(=N1)NC(=O)OC2=CC=CC=C2 | --- |

| InChI Key | WLFZBSSDZNVOJT-UHFFFAOYSA-N | [6] |

Physicochemical Properties

The physicochemical properties of a compound are paramount in determining its behavior in biological and environmental systems. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and stability.

Table 2: Predicted and Experimentally-Derived Physicochemical Properties

| Property | Predicted/Estimated Value | Experimental Value | Method of Determination/Prediction |

| Melting Point (°C) | 150 - 170 | Not available | Based on structurally similar carbamate and thiadiazole derivatives. |

| Boiling Point (°C) | > 300 (decomposes) | Not available | Carbamates are often thermally labile and decompose before boiling.[1][7] |

| Water Solubility (mg/L) | 50 - 200 | Not available | QSAR prediction based on molecular structure.[8][9] Fungicides typically have a water solubility in the range of 1 mg/L to 100 mg/L for good performance.[10] |

| LogP (Octanol-Water Partition Coefficient) | 2.0 - 3.0 | Not available | QSAR prediction. A logP between 2.5 and 4.5 is often associated with good fungicidal performance.[10] |

| pKa | Amide N-H: ~8-10 | Not available | Estimation based on the pKa of similar N-aryl carbamates. |

Expert Insights: The predicted LogP value suggests that this compound possesses moderate lipophilicity. This is a crucial attribute for a potential fungicide, as it governs the molecule's ability to penetrate the waxy cuticle of plants and the cell membranes of fungal pathogens.[10] The estimated water solubility, while low, is within a range that can allow for sufficient bioavailability in an aqueous environment. The amide proton is expected to be weakly acidic, a characteristic that can influence its interaction with biological targets.

Proposed Synthesis and Characterization

A plausible and efficient synthesis route is essential for the practical application of any compound in research and development. The following section outlines a hypothetical, yet chemically sound, multi-step synthesis of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate.

Figure 2: Proposed two-step synthesis of the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 5-amino-3-methoxy-1,2,4-thiadiazole

This step involves the cyclization of a thiosemicarbazide derivative with a suitable carboxylic acid or its derivative.

-

Reactant Preparation: To a solution of a methoxy-substituted carboxylic acid derivative in a suitable aprotic solvent (e.g., dichloromethane), add thiosemicarbazide.

-

Cyclization: Treat the mixture with a dehydrating agent or a catalyst such as phosphorus pentachloride at room temperature.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is quenched with a basic solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 5-amino-3-methoxy-1,2,4-thiadiazole.

-

Purification: The crude product is purified by column chromatography or recrystallization.

Step 2: Carbamate Formation

This step involves the reaction of the synthesized amino-thiadiazole with phenyl chloroformate.

-

Reaction Setup: Dissolve the purified 5-amino-3-methoxy-1,2,4-thiadiazole in a dry aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a proton scavenger.

-

Addition of Phenyl Chloroformate: Slowly add a solution of phenyl chloroformate in the same solvent to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Final Purification: The resulting crude Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate is purified by flash column chromatography or recrystallization to yield the final product.

Characterization Workflow

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.

Figure 3: Analytical workflow for compound characterization.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is typically employed for the analysis of carbamates.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides confirmation of the molecular weight of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure. The chemical shifts and coupling constants of the protons and carbons provide unambiguous evidence for the correct assembly of the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the C=O of the carbamate and the C=N of the thiadiazole ring.

-

Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should correspond to the calculated values for the molecular formula C₁₀H₉N₃O₃S.

Stability Profile

The stability of a compound under various environmental conditions is a critical determinant of its shelf-life and efficacy. Carbamates are known to be susceptible to hydrolysis, particularly under basic conditions.[12]

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Table 3: Protocol for Forced Degradation Studies

| Stress Condition | Protocol | Expected Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Hydrolysis of the carbamate linkage to yield 5-amino-3-methoxy-1,2,4-thiadiazole and phenol. |

| Basic Hydrolysis | 0.1 M NaOH at room temperature for 4 hours | Rapid hydrolysis of the carbamate linkage.[12] |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Potential oxidation of the sulfur atom in the thiadiazole ring. |

| Thermal Degradation | Dry heat at 80 °C for 48 hours | Decomposition of the carbamate moiety. |

| Photostability | Exposure to UV light (254 nm) and visible light for 7 days | Potential for photolytic cleavage of bonds. |

Expert Insights: The primary degradation pathway for Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate is expected to be the hydrolysis of the carbamate ester bond. The rate of this hydrolysis will be significantly influenced by pH. The stability data generated from these studies are crucial for determining appropriate storage conditions and for the development of stable formulations. It is recommended to store the compound in a cool, dry place, protected from light.

Mechanism of Action and Biological Significance

While the specific biological target of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate has not been explicitly elucidated in the public domain, its structural motifs provide clues to its potential mechanism of action as a fungicide.

-

Carbamate Moiety: Carbamate fungicides are known to act as multi-site inhibitors, often targeting thiol-containing enzymes within the fungal cell.[3] This non-specific mode of action can be advantageous in delaying the development of resistance in fungal populations.

-

1,2,4-Thiadiazole Ring: Thiadiazole derivatives have been reported to exhibit a wide range of biological activities, including antifungal properties.[4][13] Their mechanism of action can vary, but they have been implicated in the inhibition of crucial fungal enzymes.

It is hypothesized that Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate acts as a pro-fungicide. Following its uptake by the fungal cell, it may undergo metabolic activation, potentially through the cleavage of the carbamate bond, to release a more potent, reactive species that can then interact with its molecular target(s).

Conclusion

Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate is a molecule of significant interest in the field of agrochemical research. This guide has provided a comprehensive, albeit partially predictive, overview of its core physicochemical properties, a plausible synthetic route, and robust methodologies for its characterization and stability assessment. The insights presented herein are intended to serve as a valuable resource for scientists and researchers, facilitating the rational design and development of novel fungicides based on this promising chemical scaffold. Further experimental validation of the predicted properties is warranted to fully unlock the potential of this and related compounds.

References

- Soriano, J. M., Jiménez, B., Font, G., & Moltó, J. C. (2001). Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review. Critical Reviews in Analytical Chemistry, 31(1), 19–52.

- Mkhize, N., Ticha, A. A., & Musee, N. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Molecules, 27(3), 618.

- BenchChem. (2025). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability. BenchChem Scientific Resources.

- Mkhize, N., Ticha, A. A., & Musee, N. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Molecules, 27(3), 618.

-

MySkinRecipes. (n.d.). Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate. Retrieved from [Link]

- CymitQuimica. (n.d.). Phenyl{[3-2-Methoxy-1,2,4-Thiadiazol-5-yl}Carbamate. Retrieved from https://www.cymitquimica.

- Santos Delgado, M. J., Rubio Barroso, S., Fernández-Tostado, G. T., & Polo-Díez, L. M. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.

-

Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved from [Link]

- Horsfall, J. G., & Lukens, R. J. (1966). Fungitoxicity of Carbamic and Thiocarbamic Acid Esters.

- Jakovljević, K., et al. (2018). 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1345-1358.

-

ResearchGate. (n.d.). Physicochemical properties of the synthesized thiazole derivatives. Retrieved from [Link]

- Santos Delgado, M. J., Rubio Barroso, S., Fernández-Tostado, G. T., & Polo-Díez, L. M. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.

- Singh, P., & Kumar, A. (2014). METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(5), 1646-1657.

- ISRES Publishing. (2021). Current Studies in Basic Sciences, Engineering and Technology 2021.

-

Oniga, S., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][12][14][15]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2345.

-

Acmec Biochemical. (n.d.). 1445988-32-8[Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate]. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). 1445988-32-8[Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate]. Retrieved from [Link]

-

ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from [Link]

- Popa, M., et al. (2023).

-

ResearchGate. (n.d.). Metabolism/transformation of various carbamate pesticides by fungi. Retrieved from [Link]

-

Helda - University of Helsinki. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]

- Głowacka, I. E., et al. (2021). Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. Molecules, 26(18), 5601.

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]

- European Medicines Agency. (2023).

- Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 8(8), 664-676*.

- Ning, L., et al. (2021). Synthesis, bioactivity and 3D-QSAR of azamacrolide compounds with a carbamate or urea moiety as potential fungicides and inhibitors of quorum sensing. New Journal of Chemistry, 45(24), 10769-10779*.

- Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878*.

- Le, T. H., et al. (2020).

-

ResearchGate. (n.d.). Reaction of iminophosphorane 92 with phenyl isothiocyanate. Retrieved from [Link]

-

RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

-

ResearchGate. (n.d.). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

-

ACS ES&T Water. (2022). Combining Experimental Sorption Parameters with QSAR to Predict Neonicotinoid and Transformation Product Sorption to Carbon Nanotubes and Granular Activated Carbon. Retrieved from [Link]

-

NIH. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Retrieved from [Link]

-

NIH. (2006). Recent progress in the computational prediction of aqueous solubility and absorption. Retrieved from [Link]

-

ResearchGate. (2021). Impact of physicochemical parameters on fungicide activity. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes. Retrieved from [Link]

-

HARVEST (uSask). (n.d.). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophyt. Retrieved from [Link]

Sources

- 1. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]

- 2. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isres.org [isres.org]

- 5. portal.ct.gov [portal.ct.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent progress in the computational prediction of aqueous solubility and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate: A Technical Guide to its Prospective Crystal Structure

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate, a molecule of significant interest at the intersection of agrochemical and pharmaceutical research. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available at the time of this writing, this document leverages crystallographic data from closely related analogues to construct a detailed predictive model of its solid-state architecture. We will explore the expected molecular geometry, delve into the critical intermolecular interactions that govern crystal packing, and present a standardized, field-proven protocol for its empirical structure determination. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structural underpinnings that influence the physicochemical properties and biological activity of this important heterocyclic carbamate.

Introduction: The Significance of the 1,2,4-Thiadiazole and Carbamate Moieties

The convergence of the 1,2,4-thiadiazole ring and a phenylcarbamate functional group in a single molecular entity creates a scaffold of considerable potential. The 1,2,4-thiadiazole ring is a well-established pharmacophore found in a range of biologically active compounds, including antimicrobial and anticancer agents.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a privileged structure in medicinal chemistry.[2]

Simultaneously, the carbamate linkage is a cornerstone of many pharmaceuticals and agrochemicals.[3] The N-H and carbonyl groups of the carbamate moiety are excellent hydrogen bond donors and acceptors, respectively, enabling strong and directional intermolecular interactions that are crucial for molecular recognition at biological targets and for the formation of stable, predictable crystal lattices.[4][5][6] Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate is recognized as a key intermediate in the synthesis of fungicides, where its structural properties are critical for targeting specific fungal enzymes.

Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount. The crystal structure dictates key solid-state properties such as solubility, dissolution rate, stability, and bioavailability, all of which are critical parameters in the development of effective and reliable chemical agents. This guide will, therefore, provide a robust framework for anticipating and verifying the crystal structure of this promising molecule.

Predicted Molecular and Crystal Structure

Based on an analysis of published crystal structures of analogous compounds, we can predict the key structural features of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate with a high degree of confidence.

Molecular Geometry

The molecule can be deconstructed into three key fragments: the 3-methoxy-1,2,4-thiadiazole ring, the central carbamate linker, and the terminal phenyl ring.

-

1,2,4-Thiadiazole Ring: This five-membered heterocycle is expected to be essentially planar.[7] The bond lengths and angles within the ring are well-defined, with characteristic S-N, N-C, and C-S distances.[7]

-

Carbamate Group: The N-C(=O)-O group is also anticipated to be planar.[4][6] However, there will be significant torsional flexibility around the N-C(thiadiazole) and O-C(phenyl) single bonds. The relative orientation of the thiadiazole and phenyl rings with respect to the carbamate plane will be a defining conformational feature. In related phenylcarbamate structures, the dihedral angles between the carbamate plane and the attached aromatic rings vary considerably, often influenced by steric hindrance and crystal packing forces.[5][6]

-

Overall Conformation: The molecule is likely to adopt a non-coplanar conformation. The dihedral angle between the thiadiazole ring and the phenyl ring will be a critical parameter, likely falling in the range of 40-85°, as observed in analogous structures containing two aromatic rings linked by a carbamate.[4][6][8]

The following table presents expected bond lengths and angles, compiled from crystallographic data of representative model compounds: Phenyl N-(3,5-dimethylphenyl)carbamate[4][5] for the carbamate moiety and 5-Amino-3-methyl-1,2,4-thiadiazole[7] for the heterocyclic ring.

Table 1: Predicted Key Bond Lengths and Angles

| Parameter | Fragment Source | Expected Value (Å or °) |

| S–N (in ring) | 5-Amino-3-methyl-1,2,4-thiadiazole | 1.682 Å |

| N–C (in ring) | 5-Amino-3-methyl-1,2,4-thiadiazole | 1.317 Å |

| C=O (carbonyl) | Phenyl N-(3,5-dimethylphenyl)carbamate | ~1.21 Å |

| N–C (carbonyl) | Phenyl N-(3,5-dimethylphenyl)carbamate | ~1.36 Å |

| O–C (carbonyl) | Phenyl N-(3,5-dimethylphenyl)carbamate | ~1.35 Å |

| N–H | Phenyl N-(3,5-dimethylphenyl)carbamate | ~0.86 Å |

| C–N–C (angle) | Phenyl N-(3,5-dimethylphenyl)carbamate | ~125° |

| O–C=O (angle) | Phenyl N-(3,5-dimethylphenyl)carbamate | ~122° |

| N–C=O (angle) | Phenyl N-(3,5-dimethylphenyl)carbamate | ~113° |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate will be dominated by a network of hydrogen bonds and other non-covalent interactions.

-

N-H···O Hydrogen Bonding: The most significant interaction is predicted to be the hydrogen bond between the carbamate N-H donor and the carbonyl oxygen (C=O) acceptor of an adjacent molecule.[4][6] This interaction is consistently observed in carbamate crystal structures and typically leads to the formation of infinite one-dimensional chains or dimeric motifs.[8]

-

π-π Stacking: The presence of two aromatic rings (phenyl and thiadiazole) introduces the possibility of π-π stacking interactions. These interactions, where the electron clouds of the rings overlap, will likely play a crucial role in linking the primary hydrogen-bonded chains into a stable three-dimensional network.[4]

-

C-H···N/O/S Interactions: Weaker C-H···N, C-H···O, and C-H···S hydrogen bonds involving the aromatic C-H donors and the heteroatoms of the thiadiazole ring or the carbamate oxygen are also anticipated, further stabilizing the crystal lattice.

Caption: Predicted primary intermolecular interactions governing crystal packing.

Experimental Protocol for Crystal Structure Determination

The definitive determination of the crystal structure requires a systematic experimental approach. The following protocol outlines a robust, self-validating workflow for obtaining and analyzing single crystals of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate.

Synthesis and Purification

The first and most critical step is the synthesis of high-purity material. A common route involves the reaction of 5-amino-3-methoxy-1,2,4-thiadiazole with phenyl chloroformate in the presence of a non-nucleophilic base.

-

Reaction Setup: Dissolve 5-amino-3-methoxy-1,2,4-thiadiazole (1.0 eq) in a suitable dry solvent (e.g., THF, dichloromethane) under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add a base such as triethylamine or pyridine (1.1 eq) to the solution and stir.

-

Reagent Addition: Slowly add phenyl chloroformate (1.05 eq) to the stirred solution, maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with dilute acid, base, and brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to achieve >99% purity, as confirmed by NMR and HPLC.

Crystallization

Growing single crystals of sufficient size and quality is essential for X-ray diffraction. This often requires screening a variety of solvents and techniques.

-

Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, hexane).

-

Crystallization Techniques:

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a loosely capped vial and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C).

-

Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Mounting: Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.

-

Data Collection: Collect diffraction data using a modern diffractometer equipped with a Mo Kα or Cu Kα radiation source and a CCD or CMOS detector. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and correct for experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

-

Space Group Determination: Determine the crystal system and space group from the diffraction data.

-

Structure Solution: Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the molecular structure.

-

Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares methods. Locate and refine hydrogen atoms.

-

Validation: Validate the final structure using metrics such as R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map. The final data should be deposited in a crystallographic database like the Cambridge Structural Database (CSD).

Caption: Workflow for the determination of a novel crystal structure.

Conclusion

While the definitive crystal structure of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate remains to be experimentally determined, this guide establishes a robust predictive model based on the crystallographic principles demonstrated by its core structural components. The molecule is expected to be non-planar, with its crystal packing driven by strong N-H···O hydrogen bonds forming polymeric chains, which are further organized by π-π stacking and weaker C-H···X interactions. The provided experimental workflow offers a clear and proven path for researchers to obtain high-quality single crystals and solve the structure, thereby enabling a deeper understanding of its solid-state properties and paving the way for its rational application in agrochemical and pharmaceutical development.

References

-

Naaz, Y. A., Sathiyaraj, S., Kalaimani, S., Nasar, A. S., & Pandi, A. S. (2017). Crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 6), 849–852. Available at: [Link]

-

Khrustalev, V. N., et al. (2016). Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Naaz, Y. A., Sathiyaraj, S., Kalaimani, S., Nasar, A. S., & Pandi, A. S. (2017). Crystal structure of phenyl N-(3,5-di-methyl-phenyl)carbamate. PubMed. Available at: [Link]

-

Kalaimani, S., Sathiyaraj, S., Naaz, Y. A., & Pandi, A. S. (2015). Crystal structure of phenyl N-(4-nitrophenyl)carbamate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o969–o970. Available at: [Link]

-

Shahwar, D., Tahir, M. N., Mughal, M. S., Khan, M. A., & Ahmad, N. (2009). Phenyl N-phenylcarbamate. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1363. Available at: [Link]

-

Al-Omair, M. A., Ali, A., Al-Faifi, S., Al-Amri, A., & El-Emam, A. A. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. National Institutes of Health. Available at: [Link]

-

Peresypkina, E. V., et al. (2017). Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector. European Journal of Pharmaceutical Sciences, 109, 297-306. Available at: [Link]

-

Campos, P. J., et al. (2015). Building 1,2,4-Thiadiazole: Ten Years of Progress. ResearchGate. Available at: [Link]

-

Bao, G.-H., Liu, W., & Wei, Y. (2009). Phenyl N-(p-tolyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1606. Available at: [Link]

-

Siddiqui, H. L., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2378. Available at: [Link]

-

Sarpaki, S., Cortezon-Tamarit, F., Exner, R. M., & Pascu, S. I. (2022). Single-crystal X-ray diffraction structure of 4-fluorobenzyl-3-thiosemicarbazone-acenaphthenequinone. ResearchGate. Available at: [Link]

-

Blair, V. L., et al. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018(1), M974. Available at: [Link]

Sources

- 1. Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of phenyl N-(3,5-di-methyl-phenyl)carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structure of phenyl N-(4-nitrophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenyl<i>N</i>-phenylcarbamate [ouci.dntb.gov.ua]

The Evolving Landscape of Thiadiazole Carbamates: A Technical Guide to Their Biological Activities

The strategic amalgamation of distinct pharmacophores into single molecular frameworks is a cornerstone of modern medicinal chemistry. This approach often yields novel therapeutic agents with enhanced potency and unique mechanisms of action. A particularly promising area of this research is the development of thiadiazole carbamates, which have demonstrated a wide spectrum of biological activities. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these versatile compounds.

The Pharmacological Rationale: Thiadiazole and Carbamate Moieties

The 1,3,4-thiadiazole ring is a well-established "privileged scaffold" in drug discovery, known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4][5] Its aromatic nature and the presence of sulfur and nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of its biological profile.

The carbamate functional group (-NHCOO-) is another key player in drug design, famously incorporated into acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Its ability to act as a stable and effective pharmacophore makes it an attractive component in the design of new therapeutic agents.[6] The combination of the thiadiazole nucleus and the carbamate moiety has led to the discovery of compounds with significant therapeutic potential.

Synthetic Pathways to Novel Thiadiazole Carbamates

The synthesis of thiadiazole carbamates is a multi-step process that allows for considerable chemical diversity. A general and adaptable synthetic route is outlined below, providing a foundation for the creation of a library of derivatives for biological screening.

Figure 1: A generalized synthetic scheme for the preparation of thiadiazole carbamates.

Detailed Experimental Protocol: A Representative Synthesis

This protocol outlines a common and effective method for the synthesis of thiadiazole carbamates, emphasizing the practical aspects of the procedure.

Step 1: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine

-

A mixture of an appropriate aromatic carboxylic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) is carefully treated with a dehydrating agent such as phosphorus oxychloride (POCl3) or concentrated sulfuric acid.[7][8]

-

The reaction mixture is heated under reflux for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and neutralized, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed thoroughly with water, and purified by recrystallization from a suitable solvent like ethanol to yield the pure 5-aryl-1,3,4-thiadiazol-2-amine.

Step 2: Synthesis of the Final Thiadiazole Carbamate

-

The synthesized 5-aryl-1,3,4-thiadiazol-2-amine (1 equivalent) is dissolved in a dry aprotic solvent (e.g., tetrahydrofuran or acetonitrile) under an inert atmosphere.

-

The solution is cooled in an ice bath, and an appropriate isocyanate (1.1 equivalents) is added dropwise with stirring.

-

The reaction is allowed to warm to room temperature and stirred until completion, as indicated by TLC.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to afford the desired thiadiazole carbamate.

A Spectrum of Biological Activities

The true potential of thiadiazole carbamates is revealed in their diverse biological activities. This section explores some of the most promising therapeutic areas for these compounds.

Anticancer Activity

Thiadiazole derivatives have shown significant promise as anticancer agents, with some compounds advancing to clinical trials.[9] The incorporation of a carbamate moiety can further enhance this activity. These compounds have been shown to induce apoptosis and inhibit cancer cell proliferation in various cancer cell lines.[10][11][12][13]

Mechanism of Action: A Multi-faceted Approach

The anticancer activity of thiadiazole derivatives is often attributed to their ability to interfere with critical cellular processes.[10][14] Some derivatives have been shown to inhibit key enzymes involved in cancer progression, such as histone deacetylases and thymidylate synthase.[11]

Figure 2: Potential mechanisms of anticancer activity of thiadiazole carbamates.

Table 1: Representative Anticancer Activity of Thiadiazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| D-ring fused 1,2,3-thiadiazole DHEA derivatives | T47D (Breast) | 0.042 - 0.058 | [9] |

| Pyridine-thiadiazole hybrids | HCT-116 (Colon) | 2.03 - 37.56 | [12] |

| Sulfonamide-based thiadiazoles | MCF-7 (Breast) | Not specified (weak binding to DNA, strong to CA) | [15] |

Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Thiadiazole derivatives have demonstrated significant antibacterial and antifungal properties.[16][17][18][19][20] The specific substitutions on the thiadiazole ring and the carbamate moiety can be tailored to target specific microbial strains.[19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy of newly synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

-

Preparation of Microbial Inoculum: A standardized suspension of the target bacterium or fungus is prepared in a suitable growth medium.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the microbial suspension and incubated under appropriate conditions.

-

Determination of MIC: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

Enzyme Inhibition

Thiadiazole carbamates have emerged as potent inhibitors of various enzymes, highlighting their potential for treating a range of diseases.[21] A notable example is their ability to inhibit lysosomal acid lipase (LAL), a potential therapeutic target for Niemann-Pick type C disease.[6] Studies have shown that both the carbamate and the 3,4-disubstituted thiadiazole moieties are crucial for effective LAL inhibition.[6]

Mechanism of Inhibition

The inhibitory mechanism of thiadiazole carbamates often involves the carbamoylation of a catalytic serine residue in the active site of the target enzyme, similar to the action of other carbamate-based inhibitors.[6]

Figure 3: A simplified workflow for an enzyme inhibition assay.

Table 2: Enzyme Inhibitory Activities of Thiadiazole Carbamates

| Compound Class | Target Enzyme | IC50 | Reference |

| 3,4-disubstituted 1,2,5-thiadiazole carbamates | Lysosomal Acid Lipase (LAL) | Mid-nanomolar range | [6] |

| 3,4-disubstituted 1,2,5-thiadiazole carbamates | Fatty Acid Amide Hydrolase (FAAH) | < 0.5 µM | [22] |

| 1,2,5-thiadiazole carbamates | α/β-hydrolase domain 6 (ABHD6) | 44 nM | [23] |

Future Perspectives and Structure-Activity Relationship (SAR)

The continued exploration of structure-activity relationships is paramount for the rational design of more potent and selective thiadiazole carbamates. Key areas for future investigation include:

-

Systematic modification of substituents on both the thiadiazole ring and the carbamate nitrogen to optimize biological activity.

-

In-depth mechanistic studies to elucidate the precise molecular targets and pathways affected by these compounds.

-

Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties and safety profiles.

The versatility of the thiadiazole carbamate scaffold, coupled with its proven biological activities, makes it a highly attractive area for further research and development in the quest for novel therapeutics.

References

- Jadhav, S. et al. (2018). Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Niemann-Pick Type C Disease Therapeutics. ACS Chemical Neuroscience, 9(7), 1723-1735.

- Aaltonen, N. et al. (2015). Optimization of 1,2,5-thiadiazole carbamates as potent and selective ABHD6 inhibitors. Archiv der Pharmazie, 348(11), 799-811.

- Aaltonen, N. et al. (2015). Optimization of 1,2,5-thiadiazole carbamates as potent and selective ABHD6 inhibitors. Archiv der Pharmazie, 348(11), 799-811.

- Kushwaha, N. et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531.

- Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848.

-

Marin, A. et al. (1992). Synthesis and anthelmintic activity of carbamates derived from imidazo[2,1-b][1][6][23]thiadiazole and imidazo[2,1-b]thiazole. Il Farmaco, 47(1), 63-75.

- Al-Omair, M. A. et al. (2018).

- A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. (2023). World Journal of Biology and Biotechnology, 8(4), 1-10.

- Güler, G. et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29205-29218.

- A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences, 12(10), 1-5.

- Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity. (2024). Sarcouncil Journal of Plant and Agronomy, 3(2), 1-5.

- Singh, A. K. et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49.

- Synthesis and Biological Activity of Thiazole Dithiocarbamate Derivatives. (2017). Letters in Drug Design & Discovery, 14(7), 814-821.

- Seremet, M. et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3326.

- Eribi, M. et al. (2025). Synthesis and Antimicrobial Efficacy of Novel 1,3,4-Thiadiazole Derivatives Against Key Bacterial and Fungal Strains. Acta Chimica Slovenica, 72(1), 1-10.

- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 132-140.

- Sanna, V. et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 27(11), 3594.

- Onkol, T. et al. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 277-284.

- Wesołowska, O. et al. (2020). Thiadiazole derivatives as anticancer agents. Cancers, 12(4), 966.

-

Patel, K. et al. (2020). Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1][6][23]thiadiazole Scaffolds. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1594-1606.

- Antimicrobial activity, minimum inhibitory concentration and cytotoxicity of thiadiazol compound. (2024). Journal of Medicine and Life, 17(1), 1-6.

- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv

- Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2019). Infectious Disorders - Drug Targets, 19(4), 364-370.

- Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. (2021). Journal of the Indian Chemical Society, 98(10), 100164.

- Arshad, N. et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 57, 128520.

- Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021). Journal of Kufa for Chemical Science, 2(6), 87-101.

- Sanna, V. et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 27(11), 3594.

- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023). South Asian Research Journal of Pharmaceutical Sciences, 5(6), 240-248.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sarcouncil.com [sarcouncil.com]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Niemann-Pick Type C Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bepls.com [bepls.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Efficacy of Novel 1,3,4-Thiadiazole Derivatives Against Key Bacterial and Fungal Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] Antimicrobial activity, minimum inhibitory concentration and cytotoxicity of thiadiazol compound | Semantic Scholar [semanticscholar.org]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 21. d-nb.info [d-nb.info]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 23. Optimization of 1,2,5-thiadiazole carbamates as potent and selective ABHD6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Screening of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate and its Analogs

Abstract

The 1,2,4-thiadiazole heterocyclic scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and enzyme-inhibiting properties.[1][2][3] Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate is a specific derivative primarily documented as an intermediate in agrochemical synthesis, particularly for fungicides.[4] Its pharmacological profile in human cellular systems remains largely uncharacterized, presenting a compelling opportunity for hypothesis-driven investigation. This guide outlines a comprehensive, dual-funnel in vitro screening strategy designed to efficiently probe the potential of this compound and its analogs in two high-impact therapeutic areas: oncology and neurodegenerative disease. We present a tiered approach, beginning with high-throughput primary assays and progressing to confirmatory and secondary assays, to robustly identify and validate potential biological activity. The protocols herein are designed to be self-validating, providing researchers with a practical and scientifically rigorous framework for the initial stages of drug discovery.

Introduction and Strategic Rationale

The 1,2,4-Thiadiazole Scaffold: A Versatile Pharmacophore

Thiadiazoles are five-membered heterocyclic compounds that have garnered significant interest in drug discovery. Due to its mesoionic character, the thiadiazole ring can enhance a compound's ability to cross cellular membranes, a favorable property for bioavailability.[2][5] Furthermore, the scaffold is often considered a bioisostere of pyrimidine or oxadiazole, allowing it to interact with biological targets typically reserved for these moieties and potentially interfere with processes like DNA replication.[2][6] This versatility has led to the development of thiadiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects.[2][7][8][9]

Profile of the Target Compound: Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate

The subject of this guide, Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate, is a molecule with the formula C₁₀H₉N₃O₃S.[4] Its current known application is as an intermediate in the synthesis of fungicides.[4] This fungicidal background suggests an inherent biological activity, but its effects on mammalian cells are not well-documented in publicly available literature. This knowledge gap necessitates a broad but targeted primary screening approach to uncover its potential therapeutic value.

A Dual-Funnel Screening Strategy

Given the extensive literature on the activities of the broader 1,2,4-thiadiazole class, a logical starting point is to screen for the most commonly reported effects. This guide proposes a parallel, dual-funnel strategy to maximize efficiency and discovery potential.

-

Funnel 1: Anticancer Activity. Numerous thiadiazole derivatives have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[6][10][11][12] This funnel will focus on identifying general cytotoxicity and establishing a preliminary spectrum of activity.

-